molecular formula C7H3ClN2O2S B8553689 4-Chloro-5-nitrothieno[2,3-b]pyridine

4-Chloro-5-nitrothieno[2,3-b]pyridine

Cat. No. B8553689
M. Wt: 214.63 g/mol
InChI Key: CIAXGSQCSLQMKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04753951

Procedure details

A mixture of 3.4 g of 5-nitrothieno[2,3-b]pyridin-4(7H)-one 6 and 34 ml of phosphorus oxychloride is heated at 115° C. (bath temperature) for 1 hour and evaporated to dryness in vacuo. The residue is taken up in chloroform and washed with water. The organic phase is dried over magnesium sulfate and concentrated in vacuo. The residue is purified by column chromatography on silica gel. Elution with dichloromethane-ether (50:1 v/v) affords 3.51 g (94%) of Compound 7 as crystals melting at 110°-113° C.
Name
5-nitrothieno[2,3-b]pyridin-4(7H)-one
Quantity
3.4 g
Type
reactant
Reaction Step One
Quantity
34 mL
Type
reactant
Reaction Step One
Yield
94%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[C:5](=O)[C:6]2[CH:12]=[CH:11][S:10][C:7]=2[NH:8][CH:9]=1)([O-:3])=[O:2].P(Cl)(Cl)([Cl:16])=O>>[Cl:16][C:5]1[C:4]([N+:1]([O-:3])=[O:2])=[CH:9][N:8]=[C:7]2[S:10][CH:11]=[CH:12][C:6]=12

Inputs

Step One
Name
5-nitrothieno[2,3-b]pyridin-4(7H)-one
Quantity
3.4 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C(C2=C(NC1)SC=C2)=O
Name
Quantity
34 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
115 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
evaporated to dryness in vacuo
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase is dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue is purified by column chromatography on silica gel
WASH
Type
WASH
Details
Elution with dichloromethane-ether (50:1 v/v)

Outcomes

Product
Name
Type
product
Smiles
ClC1=C2C(=NC=C1[N+](=O)[O-])SC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 3.51 g
YIELD: PERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.